molecular formula C12H12ClN3 B8425286 2-(chloromethyl)-1-propyl-1H-benzo[d]imidazole-5-carbonitrile CAS No. 438554-07-5

2-(chloromethyl)-1-propyl-1H-benzo[d]imidazole-5-carbonitrile

Cat. No.: B8425286
CAS No.: 438554-07-5
M. Wt: 233.69 g/mol
InChI Key: ICFVWSGDDVAZHF-UHFFFAOYSA-N
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Description

2-(chloromethyl)-1-propyl-1H-benzo[d]imidazole-5-carbonitrile is a useful research compound. Its molecular formula is C12H12ClN3 and its molecular weight is 233.69 g/mol. The purity is usually 95%.
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Properties

CAS No.

438554-07-5

Molecular Formula

C12H12ClN3

Molecular Weight

233.69 g/mol

IUPAC Name

2-(chloromethyl)-1-propylbenzimidazole-5-carbonitrile

InChI

InChI=1S/C12H12ClN3/c1-2-5-16-11-4-3-9(8-14)6-10(11)15-12(16)7-13/h3-4,6H,2,5,7H2,1H3

InChI Key

ICFVWSGDDVAZHF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)C#N)N=C1CCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-amino-4-n-propylaminobenzonitrile (7.38 g, 42.1 mmol) and ethyl chloroacetimidate hydrochloride (9.92 g, 63.2 mmol) in ethanol (100 mL) is heated at reflux for 17 h, then cooled and concentrated to give 1-n-Propyl-2-chloromethyl-5-cyanobenzimidazole hydrochloride. Prior to use in the next step, this material is converted to free base by adding aqueous bicarbonate and extracting with dichloromethane, drying (Na2SO4), and concentrating. ii) Alternatively, chloroacetylchloride rather than ethyl chloroacetimidate can by used: To a solution of 3-amino-4-n-propylaminobenzonitrile (5.15 g, 29.4 mmol) and triethylamine (4.51 mL) in ethyl acetate (52 mL) at room temperature, chloroacetyl chloride (2.57 mL) is added slowly. After stirring the reaction mixture for 30 minutes at room temperature, acetic acid (5 mL) is added and the reaction mixture heated to reflux. After heating for 20 h, the reaction mixture is cooled to room temperature and diluted with water (50 mL). The organic solution is washed twice with 1.0 M sodium hydroxide (2×50 mL), then washed with an aqueous solution of 0.25 M KH2PO4 (50 mL), followed by brine (50 mL). The organic layer is dried (sodium sulfate), concentrated in vacuo, and the solid recrystallized by heating in ethyl acetate (20 mL), adding hexane (40 mL) and cooling to room temperature with stirring to afford 1-n-Propyl-2-chloromethyl-5-cyanobenzimidazole as brown crystals. 1H NMR (CDCl3): δ 8.08 (d, J=0.8 Hz, 1H), 7.57 (dd, J=1.65, 8.52 Hz, 1H), 7.45 (d, J=8.24 Hz, 1H), 7.26 (s, 1H), 4.84 (s, 2H), 4.24 (t, J=7.6 Hz, 2H), 1.94 (pentet, J=7.4. 7.6 Hz, 2H), 1.03 (t, J=7.4 Hz, 3H). (B) Preparation of 1-Propyl-2-{([2-(2-fluoropyrid-6-yl)-1H-imidazol-1-yl]methyl}-5-cyano-1H-benzimidazole
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0 (± 1) mol
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2.57 mL
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50 mL
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Synthesis routes and methods II

Procedure details

Alternatively, chloroacetylchloride rather than ethyl chloroacetimidate can by used: To a solution of 3-amino-4-n-propylaminobenzonitrile (5.15 g, 29.4 mmol) and triethylamine (4.51 mL) in ethyl acetate (52 mL) at room temperature, chloroacetyl chloride (2.57 mL) is added slowly. After stirring the reaction mixture for 30 minutes at room temperature, acetic acid (5 mL) is added and the reaction mixture heated to reflux. After heating for 20 h, the reaction mixture is cooled to room temperature and diluted with water (50 mL). The organic solution is washed twice with 1.0 M sodium hydroxide (2×50 mL), then washed with an aqueous solution of 0.25 M KH2PO4 (50 mL), followed by brine (50 mL). The organic layer is dried (sodium sulfate), concentrated in vacuo, and the solid recrystallized by heating in ethyl acetate (20 mL), adding hexane (40 mL) and cooling to room temperature with stirring to afford 1-n-Propyl-2-chloromethyl-5-cyanobenzimidazole as brown crystals. 1H NMR (CDCl3): δ 8.08 (d, J=0.8 Hz, 1H), 7.57 (dd, J=1.65, 8.52 Hz, 1H), 7.45 (d, J=8.24 Hz, 1H), 7.26 (s, 1H), 4.84 (s, 2H) 4.24 (t, J=7.6 Hz, 2H), 1.94 (pentet, J=7.4. 7.6 Hz, 2H) 1.03 (t, J=7.4 Hz, 3H).
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0 (± 1) mol
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5.15 g
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4.51 mL
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2.57 mL
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reactant
Reaction Step Three
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52 mL
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solvent
Reaction Step Three
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50 mL
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solvent
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Quantity
5 mL
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solvent
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